molecular formula C22H29N3O2 B2503413 2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide CAS No. 1049475-24-2

2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide

Cat. No.: B2503413
CAS No.: 1049475-24-2
M. Wt: 367.493
InChI Key: YQYBMNPAJQMBGJ-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide is an organic compound with a complex structure that includes a phenoxy group, a piperazine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the phenoxy intermediate: This step involves the reaction of 3-methylphenol with an appropriate halogenated acetamide under basic conditions to form the phenoxyacetamide intermediate.

    Introduction of the piperazine ring: The phenoxyacetamide intermediate is then reacted with 1-(4-phenylpiperazin-1-yl)propylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.

    Reduction: The acetamide moiety can be reduced to the corresponding amine under reductive conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield phenol derivatives, while reduction of the acetamide moiety may yield primary amines.

Scientific Research Applications

2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The phenoxy group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-19-7-5-10-21(17-19)27-18-22(26)23-11-6-12-24-13-15-25(16-14-24)20-8-3-2-4-9-20/h2-5,7-10,17H,6,11-16,18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYBMNPAJQMBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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